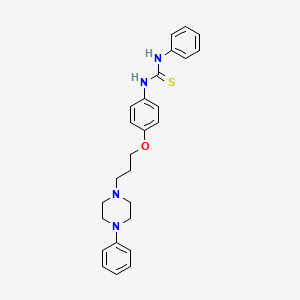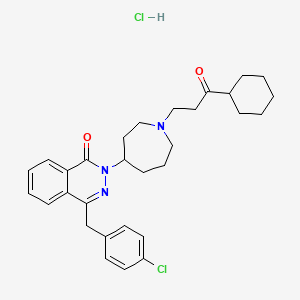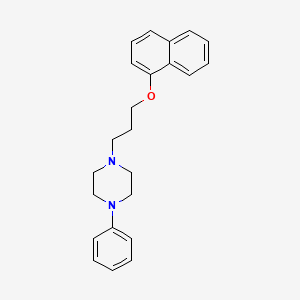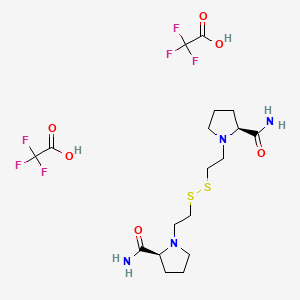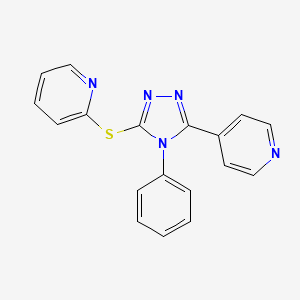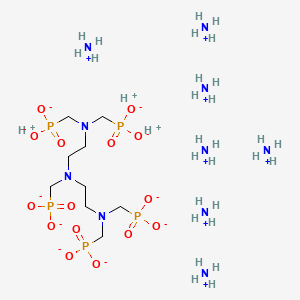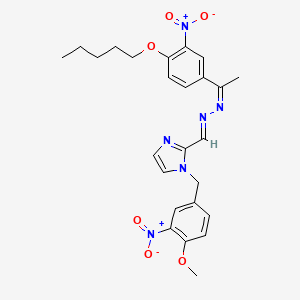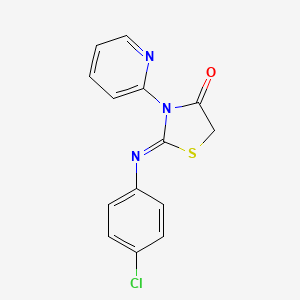
2-((4-Chlorophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Chlorophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone is a heterocyclic compound that contains a thiazolidinone ring, a pyridine ring, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone typically involves the reaction of 4-chloroaniline with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting Schiff base is then cyclized with thioglycolic acid to form the thiazolidinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Chlorophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
Applications De Recherche Scientifique
2-((4-Chlorophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound can be used as a probe to study enzyme activities and protein-ligand interactions.
Industrial Applications: The compound can be used in the development of new catalysts and as a precursor for the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 2-((4-Chlorophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to bacterial and fungal enzymes, inhibiting their activity and leading to cell death. In cancer cells, the compound can induce apoptosis by activating specific signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-Bromophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone
- 2-((4-Methylphenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone
- 2-((4-Nitrophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone
Uniqueness
2-((4-Chlorophenyl)imino)-3-(2-pyridinyl)-4-thiazolidinone is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and chemical reactivity compared to similar compounds with different substituents. The chlorophenyl group can also influence the compound’s solubility and stability, making it more suitable for certain applications .
Propriétés
Numéro CAS |
69437-84-9 |
|---|---|
Formule moléculaire |
C14H10ClN3OS |
Poids moléculaire |
303.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)imino-3-pyridin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H10ClN3OS/c15-10-4-6-11(7-5-10)17-14-18(13(19)9-20-14)12-3-1-2-8-16-12/h1-8H,9H2 |
Clé InChI |
ZVVRLOFRNGGEOV-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=NC2=CC=C(C=C2)Cl)S1)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




